4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (+-)-
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Overview
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidoisoquinoline structure, followed by the introduction of the dimethoxy and dimethyl groups. The phenylimino group is then added through a condensation reaction. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives: These compounds share the core structure but differ in their substituents, leading to different properties and activities.
Pyrimidoisoquinoline analogs: These compounds have similar structures but may have different functional groups or stereochemistry.
Uniqueness
The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,7-dimethyl-2-(phenylimino)-, monohydrochloride, (±)- lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
108445-72-3 |
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Molecular Formula |
C22H24ClN3O3 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
9,10-dimethoxy-3,7-dimethyl-2-phenylimino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C22H23N3O3.ClH/c1-14-13-25-18(17-11-20(28-4)19(27-3)10-16(14)17)12-21(24(2)22(25)26)23-15-8-6-5-7-9-15;/h5-12,14H,13H2,1-4H3;1H |
InChI Key |
XZKLUUHMNSHMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC(=NC3=CC=CC=C3)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
Origin of Product |
United States |
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